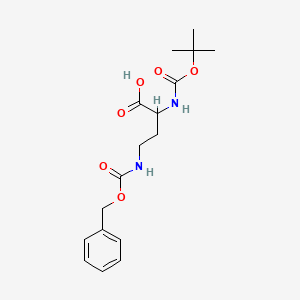
4-Cbz-amino-2-Boc-amino-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cbz-amino-2-Boc-amino-butyric acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-amino-2-Boc-amino-butyric acid typically involves the protection of amino acids. One common method is the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl group . The benzyloxycarbonyl group can be introduced using benzyl chloroformate under basic conditions . The reactions are usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction conditions often require the use of a base like triethylamine or sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Cbz-amino-2-Boc-amino-butyric acid can undergo several types of reactions, including:
Hydrolysis: Removal of protecting groups under acidic or basic conditions.
Substitution: Introduction of new functional groups by replacing existing ones.
Oxidation and Reduction: Modifying the oxidation state of the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the benzyloxycarbonyl group yields the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Cbz-amino-2-Boc-amino-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cbz-amino-2-Boc-amino-butyric acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect amino groups during synthetic transformations, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-L-alanine: Contains the tert-butoxycarbonyl group but lacks the benzyloxycarbonyl group.
Uniqueness
4-Cbz-amino-2-Boc-amino-butyric acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective transformations compared to compounds with only one type of protecting group.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDIIAZNITTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
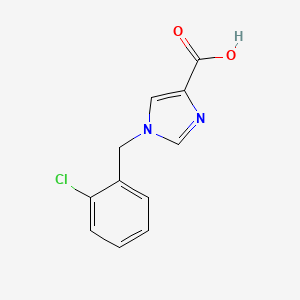


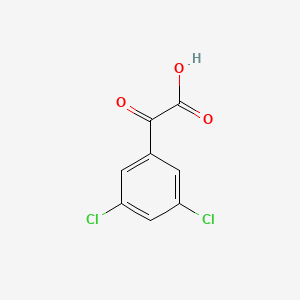
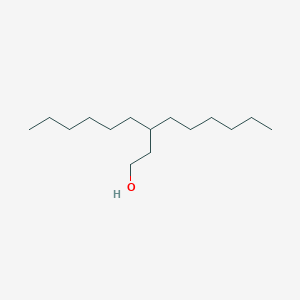
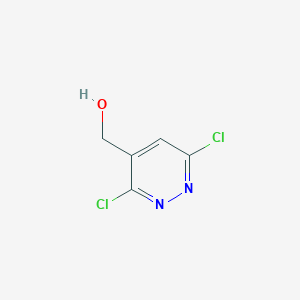
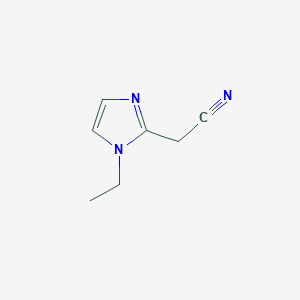

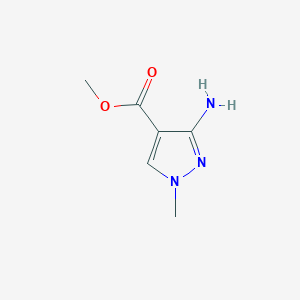
![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)
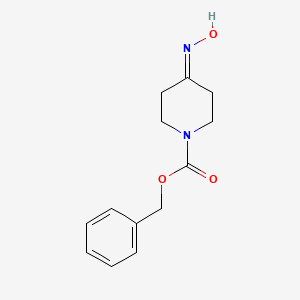
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)
![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)
